molecular formula C10H7N3S B1436029 Thiabendazole D6 CAS No. 1262551-89-2

Thiabendazole D6

Cat. No.: B1436029
CAS No.: 1262551-89-2
M. Wt: 207.29 g/mol
InChI Key: WJCNZQLZVWNLKY-MZWXYZOWSA-N
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Description

Thiabendazole D6 is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely known for its antifungal and anthelmintic properties. It is used in various applications, including agriculture, medicine, and food preservation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiabendazole D6 can be synthesized through the deuteration of thiabendazole. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. The synthesis typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiabendazole D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiabendazole D6 has numerous applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of thiabendazole.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Used in the development of new antifungal and anthelmintic agents

Mechanism of Action

Thiabendazole D6 exerts its effects by binding to the beta-tubulin of nematodes, inhibiting microtubule formation and disrupting cell division. This mechanism is similar to that of thiabendazole, which targets the helminth-specific enzyme fumarate reductase, leading to the inhibition of energy production in parasites .

Comparison with Similar Compounds

Similar Compounds

  • Albendazole
  • Mebendazole
  • Fenbendazole
  • Oxibendazole

Uniqueness

Thiabendazole D6 is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to non-deuterated compounds. This makes it a valuable tool in research and development .

Biological Activity

Thiabendazole D6 is a derivative of the well-established anti-fungal and anti-helminthic agent thiabendazole, which has been utilized in medical and agricultural applications since its FDA approval in 1967. Its chemical structure, C10H7N3S, allows it to exhibit a range of biological activities, particularly in the fields of parasitology and oncology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and potential side effects.

Thiabendazole primarily functions as an inhibitor of helminth-specific enzymes, notably fumarate reductase, which is crucial for the metabolism of parasites. This inhibition disrupts the energy production processes within the parasites, leading to their death. Additionally, recent studies have indicated that this compound may possess anti-cancer properties by disrupting angiogenesis—the formation of new blood vessels—which is essential for tumor growth.

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

  • Anti-parasitic Activity : It effectively targets a range of helminths including Ascaris lumbricoides, Strongyloides stercoralis, and hookworms. Clinical studies have demonstrated its efficacy in treating strongyloidiasis, with a notable cure rate among patients with hematologic malignancies .
  • Anti-cancer Properties : Research has identified Thiabendazole derivatives like TBZ-19 as significantly more potent than the original compound in inhibiting cancer cell proliferation across multiple cell lines (A549, HCT-116, HepG2) and demonstrating anti-angiogenic activity .

Case Study 1: Treatment of Strongyloidiasis

In a clinical trial involving 21 patients with hematologic malignancies treated with thiabendazole for strongyloidiasis, 15 patients achieved complete cure without relapses. This study underscores the drug's effectiveness in immunocompromised populations .

Case Study 2: Anti-cancer Activity

A study focused on the structural optimization of thiabendazole derivatives revealed that compounds TBZ-07 and TBZ-19 exhibited over 100-fold increased potency against cancer cell lines compared to the parent compound. These findings suggest that further development could lead to novel cancer therapies targeting vascular disruption .

Toxicology and Safety Profile

While thiabendazole is generally regarded as having low acute toxicity, concerns regarding its potential carcinogenicity have been raised. The U.S. Environmental Protection Agency (EPA) has classified it as likely carcinogenic at high doses that disrupt thyroid hormone balance but not at lower doses typical of dietary exposure . Long-term studies indicate no significant carcinogenic risk at therapeutic levels used in clinical settings .

Analytical Methods for Detection

Various analytical techniques are employed to measure thiabendazole levels in biological samples:

MethodDescriptionUsage Percentage
High-Performance Liquid Chromatography (HPLC)Widely used for precise quantification18%
Surface-Enhanced Raman Spectroscopy (SERS)Sensitive detection method for trace analysis13%
FluorimetryUtilized for specific detection in complex matrices12%

These methods are crucial for ensuring safety in food products and monitoring therapeutic levels in clinical settings .

Properties

IUPAC Name

2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNZQLZVWNLKY-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=C(SC(=N3)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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